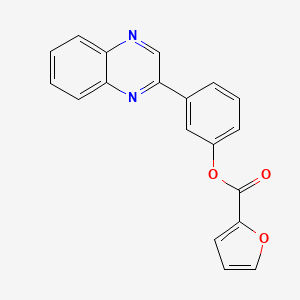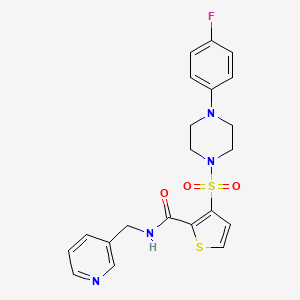
(3-Quinoxalin-2-ylphenyl) furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(quinoxalin-2-yl)phenyl furan-2-carboxylate is a complex organic compound that combines the structural features of quinoxaline, phenyl, and furan carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinoxalin-2-yl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of quinoxaline derivatives, which can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The phenyl furan-2-carboxylate moiety can be introduced through esterification reactions involving furan-2-carboxylic acid and phenyl alcohol derivatives . The final step involves coupling the quinoxaline derivative with the phenyl furan-2-carboxylate under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of 3-(quinoxalin-2-yl)phenyl furan-2-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(quinoxalin-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides, carboxylate derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline and phenyl derivatives.
Scientific Research Applications
3-(quinoxalin-2-yl)phenyl furan-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(quinoxalin-2-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with nucleic acids and proteins, potentially inhibiting key enzymes or disrupting cellular processes . The phenyl furan-2-carboxylate group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2-chloroquinoxaline share structural similarities with 3-(quinoxalin-2-yl)phenyl furan-2-carboxylate.
Furan carboxylates: Compounds such as furan-2-carboxylic acid and its esters are structurally related.
Uniqueness
3-(quinoxalin-2-yl)phenyl furan-2-carboxylate is unique due to the combination of quinoxaline and furan carboxylate moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H12N2O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C19H12N2O3/c22-19(18-9-4-10-23-18)24-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)21-17/h1-12H |
InChI Key |
MFRVCPSFBTUKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11270459.png)
![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B11270472.png)
![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270487.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11270496.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11270500.png)
![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270514.png)
![N-(2,6-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270522.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11270537.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B11270542.png)
![N-(2-chlorobenzyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11270548.png)
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11270552.png)
![N-(4-fluoro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270559.png)
![4-Benzyl-3-(2-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11270564.png)
